2-Chloro-4-phenylpyrimidine-5-carbonyl chloride

Descripción general

Descripción

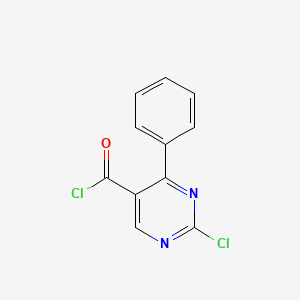

2-Chloro-4-phenylpyrimidine-5-carbonyl chloride is an organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloro group at position 2, a phenyl group at position 4, and a carbonyl chloride group at position 5 of the pyrimidine ring. It is a colorless to pale yellow crystalline solid that is stable at room temperature and insoluble in water but soluble in organic solvents such as dichloromethane and benzene .

Métodos De Preparación

The synthesis of 2-Chloro-4-phenylpyrimidine-5-carbonyl chloride can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-phenylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds with the substitution of the hydroxyl group at position 5 by a carbonyl chloride group, resulting in the formation of the desired compound .

Industrial production methods typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature and pressure conditions to maximize the efficiency of the process .

Análisis De Reacciones Químicas

2-Chloro-4-phenylpyrimidine-5-carbonyl chloride undergoes various types of chemical reactions, including substitution, reduction, and oxidation reactions.

Substitution Reactions: The chloro group at position 2 can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The phenyl group can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agent and reaction conditions used.

Aplicaciones Científicas De Investigación

2-Chloro-4-phenylpyrimidine-5-carbonyl chloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-phenylpyrimidine-5-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective biochemical reactions. This inhibition can lead to a decrease in the production of specific metabolites or signaling molecules, ultimately affecting various cellular processes .

In the case of receptor antagonism, the compound can bind to receptors on the surface of cells, blocking the binding of natural ligands and preventing the activation of downstream signaling pathways. This can result in the modulation of cellular responses such as inflammation, cell proliferation, and apoptosis .

Comparación Con Compuestos Similares

2-Chloro-4-phenylpyrimidine-5-carbonyl chloride can be compared with other similar compounds, such as 2-chloro-4-phenylpyrimidine and 2,4-dichloropyrimidine-5-carbonyl chloride.

2-Chloro-4-phenylpyrimidine: This compound lacks the carbonyl chloride group at position 5, which makes it less reactive in certain chemical reactions compared to this compound.

2,4-Dichloropyrimidine-5-carbonyl chloride: This compound has an additional chloro group at position 4, which can influence its reactivity and the types of reactions it undergoes.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be exploited in various applications .

Actividad Biológica

2-Chloro-4-phenylpyrimidine-5-carbonyl chloride is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound serves as a significant building block in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by its chlorinated pyrimidine structure, which allows it to participate in various chemical reactions such as substitution and reduction. Its carbonyl chloride functional group enhances its reactivity, making it a valuable intermediate in synthesizing other biologically active compounds.

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit the activity of enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to reduced production of signaling molecules and metabolites.

- Receptor Antagonism : It can also act as a receptor antagonist, preventing natural ligands from binding to their respective receptors. This action modulates cellular responses such as inflammation and cell proliferation.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. For example, certain derivatives have been shown to inhibit key protein kinases involved in cancer progression, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The IC50 values for these interactions often fall in the low micromolar range, demonstrating significant potency against various cancer cell lines .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in treating inflammation. For instance, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine core or substituents on the phenyl ring can significantly influence potency:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 2-position | Enhances enzyme inhibition |

| Alkyl groups on phenyl ring | Increases binding affinity to receptors |

| Halogen substitutions | Alters pharmacokinetic properties |

Research indicates that certain structural modifications lead to increased selectivity and potency against specific targets, enhancing therapeutic efficacy while minimizing side effects .

Case Studies

- Anticancer Activity : A study demonstrated that a derivative of this compound exhibited IC50 values as low as 1.32 μM against pancreatic cancer cell lines, indicating strong cytotoxic effects. The mechanism involved apoptosis induction through EGFR pathway inhibition .

- Anti-inflammatory Research : In another investigation, derivatives were tested in carrageenan-induced paw edema models, showing significant reductions in inflammation with comparable efficacy to traditional anti-inflammatory agents .

Propiedades

IUPAC Name |

2-chloro-4-phenylpyrimidine-5-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2O/c12-10(16)8-6-14-11(13)15-9(8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEYGJHDDSYHNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101241705 | |

| Record name | 2-Chloro-4-phenyl-5-pyrimidinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188781-14-8 | |

| Record name | 2-Chloro-4-phenyl-5-pyrimidinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188781-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-phenyl-5-pyrimidinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101241705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.